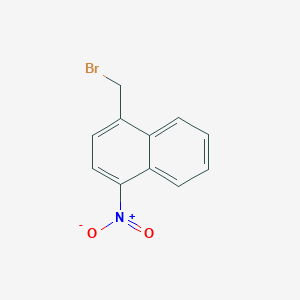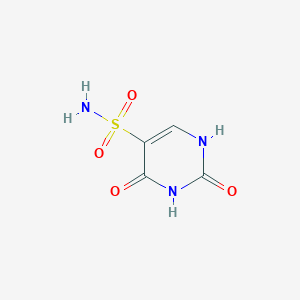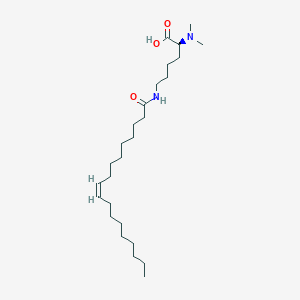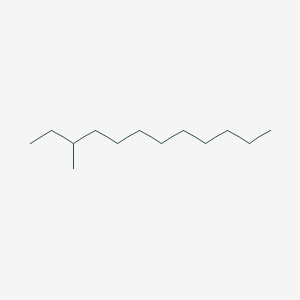
3-Methyldodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyldodecane is a hydrocarbon compound that belongs to the alkane family. It is a colorless liquid with a boiling point of 216°C and a molecular weight of 170.33 g/mol. This compound is widely used in scientific research, especially in the field of biochemistry and physiology.
Applications De Recherche Scientifique
1. Photoionization Studies
3-Methyldodecane has been studied in the field of photochemistry, particularly in the context of photoionization behavior. Research focusing on methyl iodide (CH3I) and its aggregates, which are relevant to the understanding of 3-Methyldodecane, has shown that ionization processes vary depending on the wavelength and intensity of the ionization source. This has implications for understanding molecular behavior under different light sources, such as lasers and synchrotron radiation (Das, Sharma, & Vatsa, 2017).
2. Chemical Synthesis
In chemical synthesis, 3-Methyldodecane-related compounds have been synthesized and studied for various applications. For example, the reduction of alkenes with lithium and ethanol in ammonia has been shown to yield 3-nonyltetrahydrofuran, along with 3-methyldodecan-1-ol (Massy-Westropp & Warren, 1985). Additionally, experiments in undergraduate organic chemistry classes have demonstrated the synthesis of related compounds like 3-(methoxycarbonyl)coumarin using ionic liquids, highlighting the compound's relevance in educational and research contexts (Verdía, Santamarta, & Tojo, 2017).
3. Biomedical Research
3-Methyldodecane and similar compounds have applications in biomedical research, particularly in the study of autophagy. For example, 3-Methyladenine, a compound related to 3-Methyldodecane, has been used as an autophagy inhibitor in cancer treatment research. It was found to enhance the therapeutic effects of anticancer drugs when co-administered with nanoparticles (Zhang et al., 2014). Similarly, research has shown that 3-Methyladenine can induce cell death and interacts with chemotherapeutic drugs independently of autophagy (Sheng et al., 2013).
Propriétés
Numéro CAS |
17312-57-1 |
|---|---|
Nom du produit |
3-Methyldodecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
3-methyldodecane |
InChI |
InChI=1S/C13H28/c1-4-6-7-8-9-10-11-12-13(3)5-2/h13H,4-12H2,1-3H3 |
Clé InChI |
GRJUENNHVNYCHD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)CC |
SMILES canonique |
CCCCCCCCCC(C)CC |
Synonymes |
DODECANE,3-METHYL- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



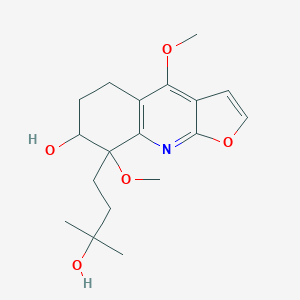
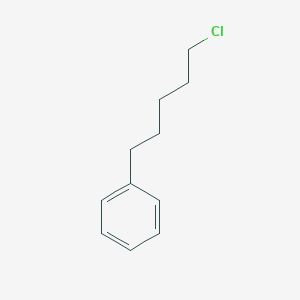
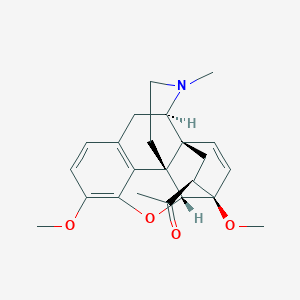
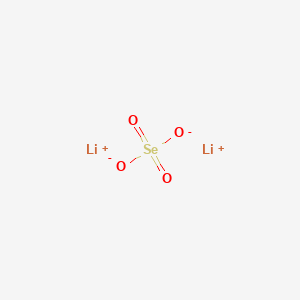
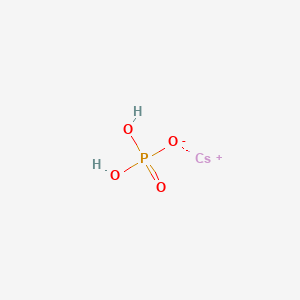
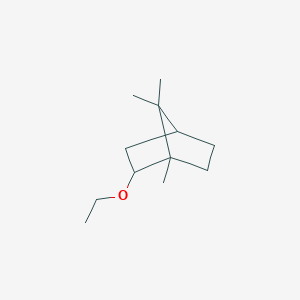
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
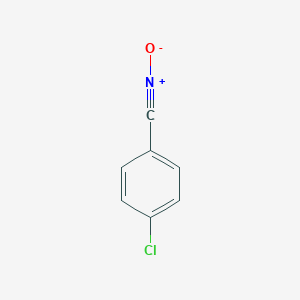
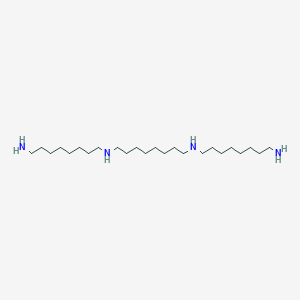
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
